molecular formula C19H14ClN7O3 B2924317 4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide CAS No. 893913-48-9

4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide

Cat. No.: B2924317
CAS No.: 893913-48-9
M. Wt: 423.82
InChI Key: GPCAEAPKLSYNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide is a chemical compound with the molecular formula C19H14ClN7O3 and a molecular weight of 423.8 g/mol . It is supplied for research purposes and is identified under the CAS registry number 893913-48-9 . This compound belongs to a class of triazolopyrimidine derivatives, which are heterocyclic structures of significant interest in medicinal chemistry for their potential as kinase inhibitors and in cancer research . Related structural analogs have been investigated for their ability to target specific protein-protein interactions. For instance, research has highlighted the role of similar compounds in inhibiting the DNAJA1-p53 interaction, a pathway relevant in the stabilization of misfolded mutant p53 proteins in certain cancers . This suggests potential research applications in oncology for studying targeted protein degradation. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN7O3/c20-12-3-7-14(8-4-12)27-18-16(24-25-27)19(30)26(10-22-18)9-15(28)23-13-5-1-11(2-6-13)17(21)29/h1-8,10H,9H2,(H2,21,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCAEAPKLSYNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties. Further experimental studies would be required to confirm the ADME properties of this specific compound.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of nonconventional “green” sources for chemical reactions, such as microwave, mechanical mixing, visible light, and ultrasound, can affect the synthesis and hence the properties of the compound Additionally, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other molecules in its environment

Biological Activity

The compound 4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide is a synthetic derivative featuring a triazolopyrimidine core, which has garnered attention for its potential biological activities. This article discusses its biological activity, including anticancer properties and other pharmacological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClN7O3 with a molecular weight of 423.82 g/mol . The structure includes a triazolopyrimidine moiety known for diverse biological activities.

PropertyValue
Molecular FormulaC19H14ClN7O3
Molecular Weight423.82 g/mol
Purity≥95%

Biological Activity Overview

Research indicates that compounds containing the triazolopyrimidine structure exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that related compounds demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain triazole derivatives are noted for their anti-inflammatory potential.

Anticancer Activity

A significant focus of research on this compound is its anticancer properties. For instance, compounds with similar structures have been tested against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Studies

  • Study on Triazole Derivatives : A study found that derivatives of triazole exhibited IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines, indicating promising anticancer activity .
  • Cytotoxicity Testing : In another study, a compound structurally similar to this compound showed an IC50 value of 27.3 μM against T47D breast cancer cells .

Antimicrobial Activity

Compounds in the triazole family have also been evaluated for their antimicrobial properties:

  • Antibacterial Testing : A series of synthesized triazole derivatives demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria .

Research Findings

  • A derivative exhibited comparable antibacterial activity to standard antibiotics like rifampicin.
  • The structure-activity relationship indicates that modifications in the triazole ring can enhance antimicrobial potency.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects

  • Electron-Withdrawing Groups (Cl, F, CF₃) : Chlorine and fluorine at the aryl position enhance metabolic stability and hydrophobic interactions, while trifluoromethyl groups (CF₃) further increase lipophilicity and resistance to oxidative metabolism .
  • Electron-Donating Groups (OCH₃) : Methoxy groups may reduce binding affinity in certain targets due to increased electron density but improve solubility .

Functional Group Impact

  • Amide vs. Ester : Amide-terminated derivatives (e.g., target compound) exhibit higher hydrolytic stability and stronger hydrogen-bonding capacity compared to esters (e.g., methyl ester in ).
  • Heteroaromatic Termini : Isoxazole () or pyridine () moieties introduce additional hydrogen-bonding or π-stacking interactions.

Core Modifications

  • Triazolo vs.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Coupling Reactions : The triazolo[4,5-d]pyrimidinone core is functionalized via nucleophilic substitution or amidation. The 4-chlorophenyl group is introduced at position 3 using Ullmann coupling or Pd-catalyzed cross-coupling .

Acetamide Linker Formation : The acetamido-benzamide moiety is attached via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC and confirm final purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Q. How can researchers structurally characterize this compound to confirm its identity?

  • Methodological Answer : A combination of spectroscopic and computational tools is essential:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., the 4-chlorophenyl group at δ ~7.4 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms the molecular ion peak (calculated m/z for C₂₂H₁₇ClN₆O₃: 472.10) .
  • InChI/SMILES Validation : Cross-reference computed InChI (e.g., InChI=1S/C22H17ClN6O3...) and SMILES strings from PubChem to ensure structural alignment .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store desiccated at -20°C in amber vials to prevent photodegradation. The triazolo-pyrimidinone core is sensitive to prolonged exposure to moisture and light .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Aqueous solutions (pH 7.4 PBS) should retain >90% integrity after 24 hours .

Advanced Research Questions

Q. How can researchers investigate the biological mechanism of action of this compound?

  • Methodological Answer :

  • Target Identification : Screen against adenosine receptor subtypes (e.g., A₂A) due to structural similarity to triazolo-pyrimidine antagonists like BIIB014 . Use radioligand binding assays (e.g., 125I^{125}I-AB-MECA displacement) to quantify IC₅₀ values .
  • Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with A₂A receptors via ELISA .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents at key positions (e.g., 4-chlorophenyl → 4-fluorophenyl; benzamide → sulfonamide) .
  • Activity Trends : Compare IC₅₀ values (nM) in receptor binding assays:
Substituent (Position)Biological Activity (A₂A IC₅₀)Reference
4-Cl (Phenyl)12.3 nM
4-F (Phenyl)8.7 nM
Benzamide (R-group)15.2 nM
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Q. What computational approaches are suitable for predicting the binding mode of this compound?

  • Methodological Answer :

  • Docking Studies : Generate 3D conformers from the SMILES string and dock into A₂A receptor crystal structures (PDB: 3REY) using AutoDock Vina. Focus on key interactions (e.g., π-π stacking with Phe168, H-bonding with Asn253) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å indicates stable binding) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Replication : Repeat assays under standardized conditions (e.g., identical cell lines, buffer pH, temperature) .
  • Cross-Validation : Use orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers. Report confidence intervals (95%) for IC₅₀ values .

Q. What experimental designs are optimal for evaluating in vitro efficacy and selectivity?

  • Methodological Answer :

  • Panel Screening : Test against related targets (e.g., A₁, A₂B, A₃ receptors) to assess selectivity. Use KiK_i ratios (A₂A/A₁ > 100 indicates high selectivity) .
  • Dose-Response Curves : Generate 10-point dilution series (1 nM–10 µM) with three technical replicates. Fit data to a four-parameter logistic model in GraphPad Prism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.